

Preclinical Pharmacology of CP-424,391-18 (Capromorelin): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Capromorelin Tartrate	
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Abstract

CP-424,391-18, also known as Capromorelin, is a potent, orally active, small molecule agonist of the growth hormone secretagogue receptor (GHSR).[1][2][3] This document provides a comprehensive overview of the preclinical pharmacology of CP-424,391-18, summarizing its in vitro and in vivo activities, pharmacokinetic profile, and mechanism of action. The data presented herein underscore its potential as a therapeutic agent for conditions that may benefit from augmented growth hormone (GH) and insulin-like growth factor-I (IGF-I) levels.[4][5]

Introduction

Growth hormone secretagogues (GHSs) are a class of compounds that stimulate the release of growth hormone. Unlike direct administration of recombinant GH, GHSs amplify the natural pulsatile secretion of GH, offering a more physiological approach to treatment.[4][5] CP-424,391-18 emerged as a promising GHS candidate due to its oral bioavailability and potent activity.[2][4][6] Initially investigated for frailty in elderly humans, it has since been approved for veterinary use to stimulate appetite in dogs and manage weight loss in cats.[6][7] This guide focuses on the foundational preclinical data that characterized its pharmacological profile.

In Vitro Pharmacology



The in vitro activity of CP-424,391-18 was characterized through receptor binding and cell-based functional assays.

Quantitative In Vitro Data

Parameter	Species/System	Value	Reference
Binding Affinity (Ki)	Human GHSR1a	7 nM	[1][2][3]
Functional Potency (EC50)	Rat Pituitary Cells (GH Release)	3 nM	[1][2][4][5]

Experimental Protocols

Receptor Binding Assay (Determination of Ki):

- System: Membranes prepared from HEK293 cells expressing the recombinant human growth hormone secretagogue receptor (hGHS-R1a).
- Radioligand: [1251]-ghrelin. The Kd of the radioligand was determined to be 0.2 nM.
- Procedure:
 - Cell membranes were harvested and washed three times with an ice-cold wash buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl2.[1]
 - Membranes were incubated with a fixed concentration of [125I]-ghrelin and varying concentrations of the test compound (CP-424,391-18).
 - Following incubation, bound and free radioligand were separated.
 - The amount of bound radioactivity was quantified.
- Data Analysis: IC50 values were determined using non-linear regression analysis (e.g., using Prism by Graphpad™). Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Growth Hormone Release Assay (Determination of EC50):



- System: Primary cultures of rat pituitary cells.[2][4][5]
- Procedure:
 - Pituitary glands were dissected from rats and enzymatically dissociated to obtain singlecell suspensions.
 - Cells were plated and cultured for a period to allow for recovery and adherence.
 - The culture medium was replaced with a medium containing varying concentrations of CP-424,391-18.
 - After a defined incubation period, the culture medium was collected.
 - The concentration of growth hormone in the collected medium was quantified using a specific immunoassay (e.g., ELISA or RIA).
- Data Analysis: The concentration-response curve was plotted, and the EC50 value, representing the concentration of CP-424,391-18 that elicits 50% of the maximal GH release, was calculated.[2]

In Vivo Pharmacology

The in vivo effects of CP-424,391-18 were evaluated in several animal models, primarily rats and dogs, to assess its ability to stimulate GH release, increase IGF-I levels, and produce physiological effects such as weight gain.

Quantitative In Vivo Data



Parameter	Species	Route of Administration	Value	Reference
GH Release Potency (ED50)	Anesthetized Rat	Intravenous (IV)	0.05 mg/kg	[1][2][3]
Oral Bioavailability (F)	Rat	Oral (PO)	65%	[1][2][3]
Oral Bioavailability (F)	Dog	Oral (PO)	44%	[1][2][3]
Effect on Food Consumption	Healthy Adult Beagle Dogs	Oral (PO)	>60% increase vs. placebo	
Effect on Body Weight	Healthy Adult Beagle Dogs	Oral (PO)	0.52 kg gain vs. placebo	[1]

Experimental Protocols

Growth Hormone Stimulation in Anesthetized Rats:

- Animal Model: Anesthetized Wistar rats.[2]
- Procedure:
 - Rats were anesthetized to prevent stress-induced fluctuations in GH levels.
 - A baseline blood sample was collected.
 - CP-424,391-18 was administered intravenously at various doses.
 - Blood samples were collected at multiple time points post-administration.
 - Plasma GH concentrations were measured by immunoassay.
- Data Analysis: The dose-response relationship for peak GH concentration was analyzed to determine the ED50.

Oral Bioavailability Studies in Rats and Dogs:



- Animal Models: Rats and dogs.[1][2][3]
- Procedure:
 - A crossover study design was typically used.
 - For intravenous administration, CP-424,391-18 was administered as a single bolus dose, and blood samples were collected at predetermined time points.
 - For oral administration, a single dose of the compound was given, and blood samples were collected over time.
 - Plasma concentrations of CP-424,391-18 were determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both routes of administration. Oral bioavailability (F) was calculated as: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Appetite Stimulation and Body Weight Gain in Dogs:

- Animal Model: Healthy adult Beagle dogs in a randomized, masked, placebo-controlled study.[1][8]
- Procedure:
 - Dogs were randomized to receive either CP-424,391-18 oral solution (e.g., 30 mg/mL) or a
 placebo once daily for a specified period (e.g., 4 consecutive days).[1][8]
 - Food consumption was measured daily.
 - Body weight was recorded at baseline and at the end of the treatment period.
- Data Analysis: Food consumption and body weight changes between the treatment and placebo groups were compared using appropriate statistical tests.

Pharmacokinetics



Pharmacokinetic studies in dogs revealed key parameters for Capromorelin.

Pharmacokinetic Parameters in Dogs

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	0.83 h (mean)	[6]
Serum Half-life (t1/2)	1.19 h (mean)	[6]

Metabolism and Excretion

In vitro studies using human liver microsomes and in vivo studies in rats suggest that Capromorelin is metabolized by hepatic enzymes.[6] Following oral administration of radio-labelled Capromorelin to dogs, the radioactivity was primarily excreted in the feces (62%) and urine (37%) within 72 hours.[6] Elimination occurs mainly through Phase 1 metabolism.[6]

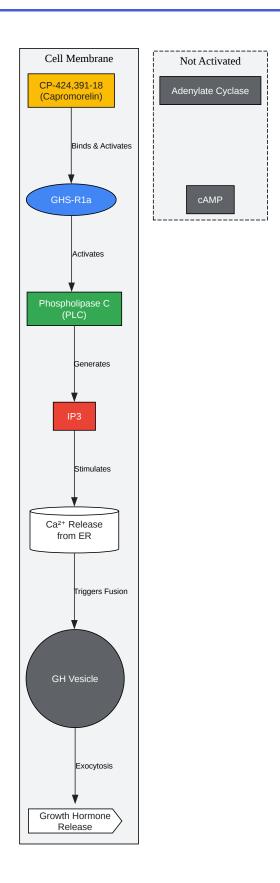
Mechanism of Action and Signaling Pathway

CP-424,391-18 acts as a ghrelin mimetic, binding to and activating the GHS-R1a, a G-protein coupled receptor.[6][9] This interaction initiates a downstream signaling cascade.

Signaling Pathway

In rat pituitary cells, the binding of CP-424,391-18 to the GHS-R1a activates intracellular calcium signaling.[4][5] Notably, this activation does not lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP).[4][5] The compound also modulates the effects of growth hormone-releasing hormone (GHRH) and somatostatin on pituitary cell GH release and intracellular signaling.[4][5] The ability of CP-424,391-18 to stimulate intracellular signaling in non-pituitary cell lines is dependent on the expression of the recombinant human GHS receptor.[4][5]





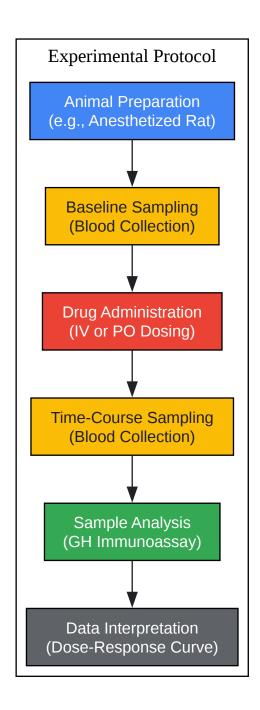
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Caption: Signaling pathway of CP-424,391-18 via the GHS-R1a receptor.



Experimental Workflow: In Vivo GH Stimulation

The general workflow for assessing the in vivo efficacy of CP-424,391-18 involves several key steps from animal preparation to data analysis.



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Caption: Generalized workflow for in vivo growth hormone stimulation studies.



Chronic Administration Effects

Chronic oral administration of CP-424,391-18 has been shown to produce sustained physiological effects. In dogs, daily oral dosing over a 5-day period resulted in a progressive elevation of plasma IGF-I.[4][5] Long-term administration augmented body weight gain in both rats and dogs.[4][5]

Conclusion

The preclinical data for CP-424,391-18 (Capromorelin) characterize it as a potent and orally bioavailable GHSR agonist. It effectively stimulates GH release in a dose-dependent manner through a calcium-mediated signaling pathway. In vivo, it demonstrates clear physiological effects, including increased food consumption, body weight gain, and elevated levels of IGF-I. These findings from preclinical studies have established the pharmacological basis for its clinical development and subsequent approval in veterinary medicine.

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- To cite this document: BenchChem. [Preclinical Pharmacology of CP-424,391-18 (Capromorelin): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109908#preclinical-pharmacology-of-cp-424-391-18]

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